molecular formula C24H34N4O4 B15223299 (R)-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one

(R)-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one

Cat. No.: B15223299
M. Wt: 442.6 g/mol
InChI Key: RBRREEMWQUOJRG-LJQANCHMSA-N
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Description

®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the pyrimidinone core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, ®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one has potential therapeutic applications. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one can be compared to other pyrimidinone derivatives, such as:
    • 6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
    • 6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of ®-6-(2-(Dimethylamino)ethoxy)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one lies in its specific stereochemistry and functional groups. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H34N4O4

Molecular Weight

442.6 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]pyrimidin-4-one

InChI

InChI=1S/C24H34N4O4/c1-19(20-7-5-4-6-8-20)15-22(29)27-11-9-24(31,10-12-27)17-28-18-25-21(16-23(28)30)32-14-13-26(2)3/h4-8,16,18-19,31H,9-15,17H2,1-3H3/t19-/m1/s1

InChI Key

RBRREEMWQUOJRG-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)OCCN(C)C)O)C3=CC=CC=C3

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)OCCN(C)C)O)C3=CC=CC=C3

Origin of Product

United States

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